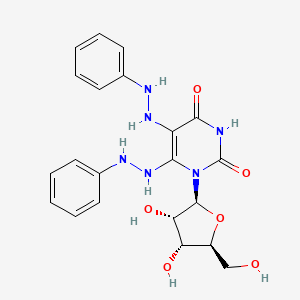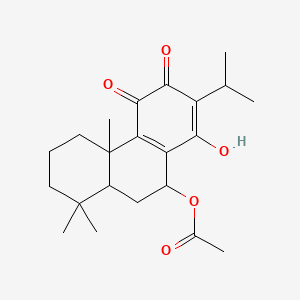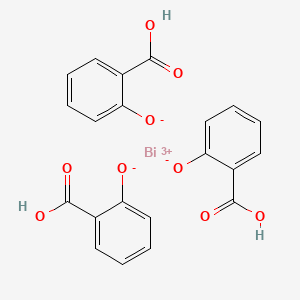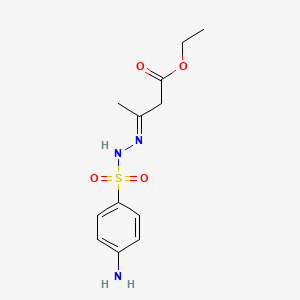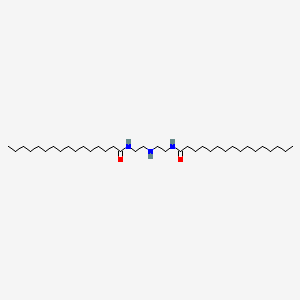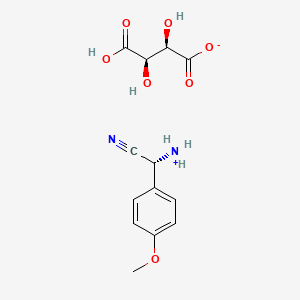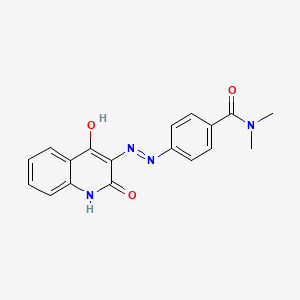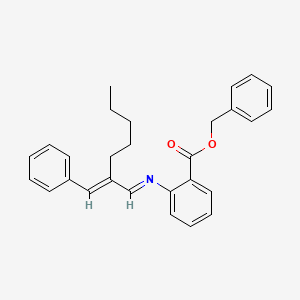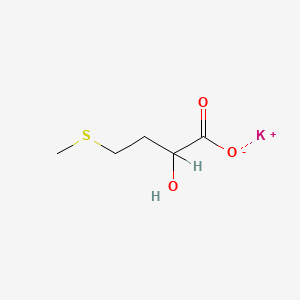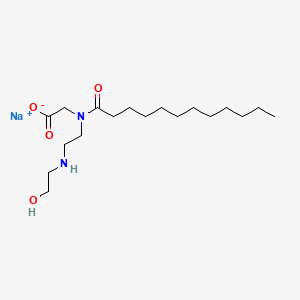
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate is a synthetic surfactant commonly used in personal care products. It is known for its mildness and ability to produce a rich, creamy lather. This compound is often found in shampoos, body washes, and facial cleansers due to its gentle cleansing properties and compatibility with various skin types.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate typically involves the following steps:
Alkylation: The reaction begins with the alkylation of glycine with 1-bromododecane to form N-(1-oxododecyl)glycine.
Amidation: N-(1-oxododecyl)glycine is then reacted with 2-aminoethanol under controlled conditions to form N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycine.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to obtain this compound.
Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced, although this is less common in practical applications.
Substitution: It can participate in nucleophilic substitution reactions, especially at the aminoethyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to study cell membrane interactions and protein solubilization.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The primary mechanism of action of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate is its ability to reduce surface tension and form micelles. This allows it to effectively solubilize oils and dirt, making it an excellent cleansing agent. The compound interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and enhancing the permeability of the cell.
Comparison with Similar Compounds
Sodium lauryl sulfate: Another common surfactant with stronger cleansing properties but higher potential for skin irritation.
Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants to enhance foam and reduce irritation.
Sodium cocoyl isethionate: Known for its mildness and ability to produce a creamy lather, similar to Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxododecyl)glycinate.
Uniqueness: this compound stands out due to its balanced combination of mildness and effective cleansing properties. It is less irritating compared to sodium lauryl sulfate and provides a richer lather than cocamidopropyl betaine, making it a preferred choice in many personal care formulations.
Properties
CAS No. |
94023-30-0 |
|---|---|
Molecular Formula |
C18H35N2NaO4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
sodium;2-[dodecanoyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate |
InChI |
InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(16-18(23)24)14-12-19-13-15-21;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
IVSRFSBQTCKMCL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


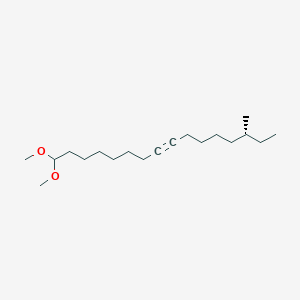
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

